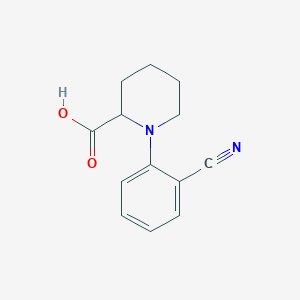

1-(2-Cyanophenyl)piperidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-cyanophenyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-10-5-1-2-6-11(10)15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCBESZQNNHZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of δ-N-Boc-amino-β-ketoester

-

- N-Boc imines

- Weiler dianion or similar nucleophile

- Cyclic ketones (e.g., cyclohexanone)

Procedure:

The Weiler dianion is added to N-Boc imines to generate δ-N-Boc-amino-β-ketoesters. The reaction proceeds under controlled conditions, typically in an inert solvent like THF at low temperatures, to ensure selectivity and yield. Deprotection of the Boc group is achieved using HCl in dioxane, forming the corresponding HCl salt, which can be stored for extended periods.

Step 2: Cyclization to the Piperidine Derivative

Reaction:

The δ-N-Boc-amino-β-ketoester undergoes cyclization upon treatment with sodium bicarbonate in the presence of a cyclic ketone, promoting intramolecular condensation. This results in the formation of the piperidine ring fused with the cyano phenyl group.Outcome:

The process yields 1-(2-Cyanophenyl)piperidine-2-carboxylic acid with high purity after purification steps such as recrystallization or chromatography.

Data Table: Two-Pot Synthesis Summary

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Boc imine, Weiler dianion, cyclic ketone | THF, low temp | 70-85 | Formation of δ-N-Boc-amino-β-ketoester |

| 2 | NaHCO₃, cyclic ketone | RT, aqueous workup | 75-85 | Cyclization to target acid |

One-Pot Cascade Synthesis

Overview:

Recent advances have enabled the synthesis of this compound via a one-pot process, reducing steps, time, and purification requirements.

Methodology:

-

- N-Boc imines derived from 2-cyanophenyl precursors

- Chan’s diene or methyl acetoacetate derivatives as nucleophiles

- Cyclic ketones (e.g., cyclohexanone)

Procedure:

Under Maitland-Japp conditions, Chan’s diene is added to N-Boc imines in the presence of TiCl₄, which promotes addition to form δ-N-Boc-amino-β-ketoesters directly in situ. This intermediate is then cyclized with sodium bicarbonate and cyclic ketones, leading to the formation of the piperidine ring fused with the cyano phenyl group.Advantages:

This method allows for high yields (up to 69%) and operational simplicity, with the added benefit of generating intermediates that can be stored and used for subsequent cyclization.

Data Table: One-Pot Synthesis Summary

| Entry | Reactants | Catalyst | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | N-Boc imines, Chan’s diene, cyclic ketone | TiCl₄ | RT, ambient | 61-69 | Moderate to good yields |

Nitrile Reduction and Cyclization Pathway

Overview:

Given the presence of a nitrile group, reduction to the corresponding amine or aldehyde followed by cyclization is another viable route.

Step 1: Nitrile Reduction

- Method:

Catalytic hydrogenation using Raney nickel or palladium on carbon under hydrogen atmosphere to convert the nitrile to a primary amine or aldehyde.

Step 2: Cyclization to Piperidine

- Procedure:

The reduced intermediate reacts with suitable acids or bases to cyclize, forming the piperidine ring. This step often involves conditions such as reflux in ethanol or acetic acid.

Data Table: Nitrile Reduction and Cyclization

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Raney Ni, H₂ | 80°C, 3-4 MPa | 85-90 | Efficient nitrile reduction |

| 2 | Acidic or basic medium | Reflux | 70-80 | Cyclization to piperidine |

Summary of Research Findings

| Method | Advantages | Limitations | Typical Yield Range | Remarks |

|---|---|---|---|---|

| Two-pot | High purity, well-established | Multi-step handling | 70-85% | Suitable for large-scale synthesis |

| One-pot | Operational simplicity, higher yields in some cases | Requires precise control | 61-69% | Ideal for industrial applications |

| Nitrile reduction | Versatile, allows functionalization | Additional reduction steps | 70-90% | Useful when nitrile is available |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Cyanophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development

The compound's structure indicates its potential as a lead compound in drug discovery. The piperidine ring is a common motif in many pharmaceuticals, providing a scaffold for the development of new therapeutic agents. The presence of the cyano group may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

Research suggests that compounds similar to 1-(2-Cyanophenyl)piperidine-2-carboxylic acid exhibit various biological activities, including antimicrobial and anticancer properties. The carboxylic acid functional group allows for potential interactions with enzymes and receptors, which could lead to therapeutic applications in treating diseases .

Interaction Studies

Binding Affinity

Studies focusing on the binding affinity of this compound to various biological targets are crucial. Its unique substitution pattern may confer distinct electronic properties influencing its pharmacological profile. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving related compounds:

| Compound Variant | Key Modifications | Biological Activity (IC) |

|---|---|---|

| Base Compound | - | - |

| 5-Chloro Analog | Chlorine substitution | IC = 0.27 μM |

| Hydroxy Substituted Variants | Hydroxyl group addition | IC = 5.72–12.60 μg/mL |

| Lipophilic Variants | Addition of lipophilic groups | Enhanced activity |

These modifications indicate that both electron-withdrawing and electron-donating groups significantly impact the compound's activity, suggesting avenues for further research and development.

Case Studies and Research Findings

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogues can effectively inhibit specific viral replication pathways. For instance, certain derivatives have been shown to target DNA replication processes in human adenovirus (HAdV), indicating potential antiviral applications.

Cytotoxicity Assessments

Cytotoxicity tests reveal that modifications leading to increased lipophilicity correspond with enhanced anticancer activity against MCF-7 breast cancer cells. These findings suggest that structural modifications can significantly influence the compound's effectiveness as an anticancer agent .

Mechanistic Insights

Preliminary mechanistic studies suggest that these compounds may interfere with critical stages in viral life cycles or cancer cell proliferation, warranting further investigation into their mechanisms of action. Understanding these pathways is vital for developing effective therapeutic strategies .

Wirkmechanismus

The mechanism of action of 1-(2-Cyanophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound. Pathways involved may include signal transduction cascades and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Cyanophenyl)piperidine-2-carboxylic acid, highlighting substituents, biological activities, synthesis methods, and physicochemical properties.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Bioactivity

- Sulfonyl Derivatives: Compounds like 1-(3-methoxyphenylsulfonyl)piperidine-2-carboxylic acid () and 1-(5-chlorothiophen-2-ylsulfonyl)piperidine-2-carboxylic acid () exhibit enhanced solubility due to polar sulfonyl groups.

- Pyridyl derivatives (e.g., ) introduce nitrogen heteroatoms, altering electronic properties and binding specificity .

- Halogenated Benzyl Groups : 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid () demonstrates how halogen atoms can enhance lipophilicity and membrane permeability, critical for CNS-targeting drugs .

Physicochemical Properties

- Molecular Weight : Ranges from ~243 g/mol (pyridinyl derivatives) to ~415 g/mol (bulky substituents in ) .

- Lipophilicity: Cyanophenyl and halogenated benzyl groups increase logP, whereas sulfonyl and carboxylic acid groups enhance hydrophilicity .

Key Research Findings

- Enzyme Inhibition : Piperidine-2-carboxylic acid derivatives with sulfonyl or carboxypiperidinium groups (e.g., ) show promise as human neutrophil elastase inhibitors .

- PET Imaging: The 2-cyanopyridin-4-ylmethoxy derivative () was optimized for positron emission tomography, highlighting the role of substituent design in diagnostic applications .

- Structural Similarity: Computational similarity scores (e.g., 0.85 for 1-(2-cyanobenzyl)piperidine-2-carboxylic acid in ) suggest overlapping pharmacophores but distinct electronic profiles due to substituent variations .

Notes

- Data Limitations: Direct data on this compound are sparse; inferences are drawn from structural analogs.

- Contradictions : Similarity scores () may overestimate functional equivalence due to differences in substituent positioning (e.g., benzyl vs. phenyl) .

- Authoritative Sources : References include peer-reviewed journals (PNAS, Acta Crystallographica) and patent literature, ensuring methodological rigor .

Biologische Aktivität

1-(2-Cyanophenyl)piperidine-2-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features. With the molecular formula C₁₃H₁₄N₂O₂, it consists of a piperidine ring, a cyanophenyl substituent, and a carboxylic acid functional group. This article provides an in-depth examination of its biological activity, including synthesis methods, potential applications, and comparative studies with similar compounds.

The compound's structure allows for various chemical reactions, primarily due to its functional groups. Notable reactions include:

- Oxidation : Can yield quinone derivatives.

- Reduction : May produce amine derivatives.

- Substitution : The aniline group is amenable to electrophilic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. Its structural similarity to other biologically active compounds raises interest in its pharmacological properties.

Anticancer Potential

While specific studies on this compound are scarce, its structural characteristics suggest it may exhibit anticancer properties. For instance, similar compounds have demonstrated antiproliferative effects against various cancer cell lines. In vitro assays using the MTT method have been effective in evaluating the cytotoxicity of related compounds against human cancer cell lines such as HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric) .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Piperideine-2-carboxylic acid | C₆H₉NO₂ | Basic structure; involved in L-lysine metabolism |

| 1-(4-Methylphenyl)piperidine-2-carboxylic acid | C₁₃H₁₅NO₂ | Contains methylphenyl; studied for analgesic properties |

| 1-(3-Chlorophenyl)piperidine-2-carboxylic acid | C₁₃H₁₄ClN₂O₂ | Chlorine substitution alters activity; potential neuroactive properties |

The presence of the cyanophenyl group in this compound may impart distinct electronic properties that influence its biological profile compared to these analogs.

Case Studies and Research Findings

Although comprehensive studies specifically targeting this compound are lacking, indirect evidence from related compounds can provide insights into its potential efficacy:

- Antitumor Activity : Compounds structurally related to piperidine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain prolinamide derivatives exhibited significant antiproliferative activities against multiple carcinoma types .

- Mechanisms of Action : Similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors involved in cell proliferation and apoptosis. This suggests that this compound could similarly influence these pathways .

Q & A

Q. Example Workflow :

Calculate logP using Crippen (predicted: 1.30) and McGowan (predicted: 0.780).

Perform experimental solubility testing in pH 7.4 buffer.

Adjust computational parameters to align with empirical results.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms piperidine ring conformation and cyanophenyl substitution patterns (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<2%) and validate molecular weight (e.g., m/z 245.3 [M+H]⁺) .

- Melting point analysis : Compare observed mp (e.g., 185–186.5°C) with literature to assess crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Scaffold modification : Introduce substituents at the piperidine nitrogen or cyanophenyl group (e.g., methyl, halogens) to assess steric/electronic effects .

- In vitro assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays .

- Molecular docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ΔG < -8 kcal/mol indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.